molecular formula C9H6INO B3252971 4-Iodo-5-phenyloxazole CAS No. 220580-85-8

4-Iodo-5-phenyloxazole

Cat. No.: B3252971
CAS No.: 220580-85-8
M. Wt: 271.05 g/mol
InChI Key: LNJJJCCSNMFYDY-UHFFFAOYSA-N
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Description

4-Iodo-5-phenyloxazole is a heterocyclic compound that features an oxazole ring substituted with an iodine atom at the fourth position and a phenyl group at the fifth position

Scientific Research Applications

4-Iodo-5-phenyloxazole has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-phenyloxazole typically involves the iodination of 5-phenyloxazole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. For instance, 5-phenyloxazole can be treated with iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the fourth position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-5-phenyloxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Cross-Coupling: Palladium catalysts, along with appropriate ligands and bases, are commonly used in these reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products like 4-azido-5-phenyloxazole or 4-cyano-5-phenyloxazole can be formed.

    Coupling Products: Various biaryl compounds can be synthesized through cross-coupling reactions.

Mechanism of Action

The mechanism of action of 4-Iodo-5-phenyloxazole largely depends on its application. In medicinal chemistry, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and the oxazole ring can participate in various binding interactions, influencing the compound’s biological activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its pathways .

Comparison with Similar Compounds

  • 4-Bromo-5-phenyloxazole
  • 4-Chloro-5-phenyloxazole
  • 4-Fluoro-5-phenyloxazole

Comparison: 4-Iodo-5-phenyloxazole is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens like bromine, chlorine, and fluorine. This can influence the compound’s reactivity and interactions in chemical and biological systems. For instance, the iodine atom can participate in specific halogen bonding interactions that are not possible with smaller halogens .

Properties

IUPAC Name

4-iodo-5-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJJJCCSNMFYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CO2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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